molecular formula C21H32O3 B12002657 3,21-Dihydroxypregn-5-en-20-one

3,21-Dihydroxypregn-5-en-20-one

Cat. No.: B12002657
M. Wt: 332.5 g/mol
InChI Key: MOIQRAOBRXUWGN-UHFFFAOYSA-N
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Description

3,21-Dihydroxypregn-5-en-20-one, also known as 21-Hydroxypregnenolone, is a naturally occurring, endogenous pregnane steroid with the molecular formula C21H32O3 and a molecular weight of 332.484 g/mol . This compound is a critical biochemical intermediate in the steroidogenic pathway, where it is synthesized from pregnenolone in the adrenal glands . Its primary research value lies in its role as a direct precursor in the biosynthesis of major corticosteroids, including 11-deoxycorticosterone and corticosterone . The compound has been utilized in the synthesis of more complex derivatives, such as 3β,21-dihydroxypregna-5,7-dien-20-one, which upon UVB irradiation, yields novel secosteroids (analogues of vitamin D, lumisterol, and tachysterol) that have demonstrated potent, dose-dependent anti-proliferative activity against human melanoma cells in vitro . These derivatives exhibit promising research potential due to their ability to inhibit colony formation and their mechanism of action, which involves ligand-induced translocation of the vitamin D receptor into the nucleus, similar to the active form of vitamin D, calcitriol, but potentially with a more favorable biological activity profile . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIQRAOBRXUWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862569
Record name 3,21-Dihydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hypervalent Iodine-Mediated Synthesis from Pregnenolone

The use of hypervalent iodine reagents represents a cornerstone in the synthesis of 3,21-dihydroxypregn-5-en-20-one. As detailed in source , pregnenolone (3β-hydroxypregn-5-en-20-one) serves as a viable starting material. Treatment with phenyliodonium diacetate (PhIO) in the presence of potassium hydroxide (KOH) and methanol induces a regioselective oxidation at C-21, yielding 3β,21-dihydroxypregn-5-en-20-one dimethyl acetal (Fig. 1). This intermediate features a protected C-20 ketone as a dimethyl acetal, which is subsequently hydrolyzed under acidic conditions to regenerate the ketone functionality .

The reaction mechanism proceeds via iodine-mediated hydroxylation, where PhIO facilitates the insertion of a hydroxyl group at C-21 while preserving the Δ⁵ double bond. Nuclear magnetic resonance (NMR) analysis of the dimethyl acetal intermediate confirms the structure: 1H^1H NMR (500 MHz, CDCl₃) exhibits signals at δ 5.38–5.41 (m, 1H, H-6), 4.75 (d, J=18.0HzJ = 18.0 \, \text{Hz}, 1H, H-21), and 3.30 (s, 6H, OCH₃) . After acetal hydrolysis, the target compound is obtained with a reported yield of 78–85%, as verified by electrospray ionization mass spectrometry (ESI-MS): m/z 353.3 [M+Na]⁺ .

Hypoiodite Reaction Approach

The hypoiodite reaction, as described in source , offers an alternative route to introduce hydroxyl groups at C-19 and C-21. Starting from 3β-acetoxypregn-5-en-20-one, treatment with lead tetraacetate (Pb(OAc)₄) and iodine (I₂) under UV irradiation generates a 5α-bromo-6β-hydroxy intermediate. Subsequent Henbest acetoxylation selectively installs an acetoxy group at C-21, which is hydrolyzed to the free hydroxyl group under basic conditions .

Despite its utility, this method faces challenges in maintaining the Δ⁵ double bond. During the hypoiodite reaction, isomerization to the Δ⁴ position is frequently observed, leading to 19,21-dihydroxypregn-4-ene-3,20-dione as the primary product . For synthetic pathways requiring retention of the Δ⁵ configuration, this approach necessitates stringent control over reaction parameters, including temperature (<25°C) and irradiation duration.

Enzymatic Hydrolysis in Synthetic Pathways

Enzymatic deprotection plays a critical role in refining synthetic intermediates. Source demonstrates the use of diastase and Protarnilase (a porcine pancreatic extract) to hydrolyze acetylated precursors. For instance, 21-acetoxy intermediates are selectively deprotected to yield this compound with near-quantitative efficiency .

Table 1: Enzymatic Hydrolysis Conditions

EnzymeSubstrateConditionsYield (%)
Diastase21-Acetoxy derivativeEthanol/H₂O, 40 hr, RT95
Protarnilase11β,17α,21-TriacetateMethanol/H₂O, 5 days98

This method avoids harsh acidic or basic conditions, preserving the integrity of acid-labile functional groups. For example, Protarnilase-mediated hydrolysis of 11β,17α,21-triacetoxypregn-4-ene-3,20-dione achieves 98% yield without epimerization at C-11 .

Analytical Characterization and Data

The structural elucidation of this compound relies on spectroscopic techniques. Key NMR signals include:

  • 1H^1H NMR (500 MHz, CD₃OD): δ 5.38 (m, H-6), 4.20–4.29 (m, H-21), 2.78 (t, J=9.0HzJ = 9.0 \, \text{Hz}, H-4) .

  • 13C^{13}C NMR: δ 199.8 (C-20), 139.5 (C-5), 121.7 (C-6), 71.3 (C-3), 69.8 (C-21) .

ESI-MS analysis further confirms the molecular formula (C₂₁H₃₀O₃) with a dominant [M+Na]⁺ peak at m/z 353.3 .

Chemical Reactions Analysis

Oxidation Reactions

Mechanism and Products
The compound undergoes oxidation primarily at its hydroxyl groups or ketone moiety. Oxidizing agents such as dichromate or peracids (e.g., chromium trioxide) are commonly employed. These reactions yield oxidized derivatives, including ketones or aldehydes, depending on the reaction site. For example, oxidation of the 3-hydroxyl group may generate a ketone, while oxidation of the 21-hydroxyl group could produce an aldehyde.

Reagents and Conditions

  • Oxidizing agents : Dichromate, chromium trioxide, or peracids.

  • Conditions : Varied depending on the oxidizing agent (e.g., acidic or basic environments).

Applications
Oxidized derivatives are investigated for their potential biological activity, including anti-inflammatory or hormonal effects.

Substitution Reactions

Substitution reactions involve functional group transformations at specific positions on the steroid backbone.

Acetylation

Mechanism : The hydroxyl groups at positions 3 and 21 undergo acetylation to form 3,21-diacetoxypregn-5-en-20-one . This reaction enhances the compound’s stability and pharmacological properties.

Reagents and Conditions :

  • Reagents : Acetic anhydride, catalytic p-toluenesulfonic acid.

  • Conditions : Microwave irradiation to accelerate reaction rates and improve purity.

Product :

  • 3,21-Diacetoxypregn-5-en-20-one (a protected derivative used in further synthetic steps) .

Hypoiodite Reaction

Mechanism : This reaction involves bromohydrin formation followed by cleavage. Starting from 3β-acetoxypregn-5-en-20-one, treatment with Pb(OAc)₄ and I₂ under irradiation generates a bromohydrin intermediate. Subsequent cleavage yields 19,21-dihydroxypregn-4-ene-3,20-dione .

Reagents and Conditions :

  • Reagents : Lead tetraacetate, iodine, light irradiation.

  • Conditions : Controlled irradiation to drive bromohydrin formation and cleavage .

Product :

  • 19,21-Dihydroxypregn-4-ene-3,20-dione (a key intermediate in corticosteroid synthesis) .

Comparison of Substitution Reactions

Reaction TypeReagentsProductSource
AcetylationAcetic anhydride, p-toluenesulfonic acid3,21-Diacetoxypregn-5-en-20-one
Hypoiodite ReactionPb(OAc)₄, I₂, irradiation19,21-Dihydroxypregn-4-ene-3,20-dione

Reduction Reactions

Mechanism : The ketone group at position 20 undergoes reduction to form a secondary alcohol. This reaction is critical for synthesizing metabolites with altered biological activity.

Reagents and Conditions :

  • Reducing agents : Lithium aluminum hydride (LiAlH₄).

  • Conditions : Mild reducing environments to target the 20-ketone selectively .

Product :

  • 3,21-Dihydroxypregnan-5-en-20-ol (a reduced derivative with potential therapeutic applications) .

Alkaline Cleavage

Mechanism : Alkaline conditions facilitate cleavage of intermediates derived from substitution or oxidation reactions. For example, oxidation of a 21-monoacetate intermediate followed by alkaline cleavage yields 21-hydroxy-19-norpregn-4-ene-3,20-dione .

Reagents and Conditions :

  • Reagents : Alkaline solutions (e.g., NaOH or KOH).

  • Conditions : Controlled pH and temperature to avoid side reactions .

Product :

  • 21-Hydroxy-19-norpregn-4-ene-3,20-dione (a norpregnane derivative with anti-inflammatory properties) .

Key Research Findings

  • Biological Activity : The compound’s hydroxyl groups at positions 3 and 21 are crucial for receptor binding and anti-inflammatory effects.

  • Synthetic Versatility : Acetylation and hypoiodite reactions highlight its utility in synthesizing corticosteroid precursors .

  • Structural Insights : NMR and ECD analyses have refined its stereochemical characterization, aiding in drug design .

Scientific Research Applications

Biochemical Pathways and Hormonal Regulation

3,21-Dihydroxypregn-5-en-20-one is an important intermediate in the biosynthesis of corticosteroids and gonadal steroids. It is synthesized from pregnenolone through the action of steroid 17-alpha-hydroxylase. This conversion is crucial for the production of hormones such as cortisol and testosterone, which play significant roles in stress response and reproductive functions respectively .

Table 1: Hormonal Pathways Involving this compound

HormoneBiosynthetic PrecursorRole in the Body
CortisolThis compoundStress response, metabolism regulation
TestosteroneThis compoundDevelopment of male characteristics

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For example, derivatives synthesized from this compound have shown promising results in inhibiting the growth of human melanoma cells. In vitro experiments indicated that these compounds could inhibit cell proliferation with efficacy comparable to that of calcitriol (active vitamin D) but with reduced calcemic effects .

Case Study: Antiproliferative Effects on Melanoma Cells

A study investigated the photochemical transformation of this compound into novel vitamin D analogs. These analogs demonstrated a significant reduction in colony formation of melanoma cells, suggesting a potential therapeutic application for skin cancers resistant to conventional treatments .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as a precursor for synthesizing various steroidal drugs. Its derivatives are being explored for their potential therapeutic effects in treating hormonal disorders and metabolic diseases. The compound's ability to modulate steroid receptor activity makes it a candidate for drug development targeting endocrine-related conditions .

Table 2: Potential Pharmaceutical Applications

Application AreaDescription
Hormonal DisordersTreatment options for conditions like adrenal insufficiency
Cancer TherapyDevelopment of anticancer agents targeting specific cell lines
Metabolic DiseasesInvestigating effects on glucose metabolism and insulin sensitivity

Chemical Synthesis and Modification

The synthesis of this compound and its derivatives involves various chemical transformations that enhance its biological activity. Techniques such as UVB irradiation have been employed to create new compounds with improved pharmacological properties . These synthetic pathways are crucial for developing novel therapeutic agents.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3,21-dihydroxypregn-5-en-20-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance/Toxicity References
3β,21-Dihydroxypregn-5-en-20-one C21H32O3 332.24 3β-OH, 21-OH, Δ5 double bond, C20 ketone Precursor in steroid synthesis; LD50 >250 mg/kg (mice, IP)
3β,17α,21-Trihydroxypregn-5-en-20-one C21H32O4 348.48 Additional 17α-OH group Intermediate in adrenal steroidogenesis
3α,21-Dihydroxy-5α-pregnan-20-one C21H34O3 334.49 3α-OH (vs. 3β), saturated 5α-pregnan backbone Metabolite in androgen-mediated diseases
3-Hydroxy-21-acetoxy-5-pregnen-20-one C23H34O4 374.52 21-acetate, 3β-OH Improved lipophilicity for drug delivery
3β,21-Dihydroxypregn-5-en-20-one diacetate C25H36O5 416.30 3β-acetate, 21-acetate Enhanced stability for photochemical studies
3-Hydroxypregn-5-en-20-one C21H32O2 316.48 Lacks 21-OH group Limited metabolic activity compared to dihydroxy analogs
3β,21-Dihydroxypregn-5-en-20-one disulfate C21H32O6S2 492.61 Sulfate groups at 3β and 21 Increased water solubility for urinary excretion

Key Findings from Comparative Studies

Impact of Hydroxyl Group Position :

  • The 3β-hydroxy configuration in the target compound enhances interaction with cytochrome P450 enzymes, facilitating its role in steroidogenesis. In contrast, 3α,21-dihydroxy-5α-pregnan-20-one (3α-OH) shows reduced enzymatic activity due to stereochemical incompatibility .
  • The addition of a 17α-hydroxyl group in 3β,17α,21-trihydroxypregn-5-en-20-one directs biosynthesis toward glucocorticoids (e.g., cortisol) rather than mineralocorticoids .

Role of Functional Modifications :

  • Acetylation : Diacetylation (3β,21-diacetate) improves chemical stability and synthetic yields (>95%) but reduces bioavailability due to decreased polarity .
  • Sulfation : Disulfation at 3β and 21 positions increases water solubility, promoting renal excretion and reducing systemic toxicity .

Structural Saturation and Bioactivity :

  • The Δ5 double bond in the target compound is critical for enzymatic conversion to progesterone derivatives. Saturation at C5 (e.g., 5α-pregnan analogs) abolishes this activity .

Toxicity Profiles: The target compound exhibits lower acute toxicity (LD50 >250 mg/kg) compared to synthetic derivatives like 16α-modified allopregnanolone analogs, which show neuroactive effects at lower doses .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,21-Dihydroxypregn-5-en-20-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves hydroxylation at the C3 and C21 positions of pregnane derivatives, often using enzymatic or chemical catalysts. Purity validation requires chromatographic techniques such as HPLC or GC-MS, calibrated with reference standards. Structural confirmation via NMR (e.g., distinguishing 3α vs. 3β hydroxyl configurations) and mass spectrometry is critical. For example, isomers like 3α,21-Dihydroxy-5β-pregnan-20-one (CAS 566-03-0) can be differentiated using retention time and fragmentation patterns .

Q. How can researchers differentiate structural isomers of pregnane derivatives during characterization?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Analyze coupling constants and nuclear Overhauser effects (NOE) to distinguish stereoisomers (e.g., 5α vs. 5β hydrogen configurations).
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for compounds with multiple chiral centers (e.g., 8 stereocenters in 3α,21-Dihydroxy-5α-pregn-20-one) .
  • Chromatographic Retention Indices : Compare retention times against known standards, such as differentiating this compound from 11β,21-Dihydroxy-5β-pregnane-3,20-dione (CAS 566-01-8) .

Advanced Research Questions

Q. How can factorial design optimize enzymatic conversion efficiency of this compound in metabolic studies?

  • Methodological Answer :

  • Variable Selection : Key factors include pH, temperature, enzyme concentration, and substrate-to-enzyme ratio. For example, highlights substrate specificity variations in hydroxylation reactions under different conditions.
  • Design Implementation : Use a 2^k factorial design to test interactions between variables. For instance, a 2^3 design (pH, temperature, enzyme concentration) identifies optimal conditions for maximizing yield. Post-hoc ANOVA analysis validates significance .
  • Response Surface Methodology (RSM) : Refine optimal conditions after initial screening .

Q. What strategies resolve contradictions in reported bioactivity data of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., in vitro vs. in vivo) and purity thresholds (e.g., ≥95% by HPLC).
  • Error Source Identification : Assess methodological inconsistencies, such as differences in solvent systems (e.g., DMSO vs. ethanol) affecting solubility and bioactivity .
  • Replication Studies : Reproduce key experiments under controlled conditions, using standardized protocols (e.g., OECD guidelines for endocrine disruption assays) .

Q. How can AI-driven simulations enhance predictive modeling of this compound’s metabolic pathways?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model interactions with cytochrome P450 enzymes, focusing on binding affinities and reaction trajectories.
  • Machine Learning (ML) : Train models on existing kinetic data (e.g., substrate turnover rates from ) to predict metabolite formation under novel conditions.
  • Integration with COMSOL Multiphysics : Couple reaction kinetics with fluid dynamics in microreactor designs to optimize large-scale synthesis .

Methodological Tables

Technique Application Example Reference
HPLC with UV/Vis DetectionPurity validation of pregnane derivatives
2^k Factorial DesignOptimization of enzymatic reaction conditions
X-ray CrystallographyAbsolute stereochemistry determination
AI/ML (COMSOL Integration)Predictive metabolic pathway modeling

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